4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE
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Overview
Description
4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-4-6-14(7-5-13)17-19-18(24-20-17)15-8-10-21(11-9-15)26(22,23)16-3-2-12-25-16/h2-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJAEAYNQUIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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